molecular formula C10H14O2S B1610841 Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]- CAS No. 88023-83-0

Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-

Cat. No.: B1610841
CAS No.: 88023-83-0
M. Wt: 198.28 g/mol
InChI Key: BTOPAHVWGRYACX-UHFFFAOYSA-N
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Description

“Benzene, 1-methoxy-4-(methylthio)-” is a chemical compound with the formula C8H10OS. It has a molecular weight of 154.229 . It is also known by other names such as Anisole, p-(methylthio)-; p-(Methylthio)anisole; p-Anisyl methyl sulfide; p-Methoxyphenyl methyl sulfide; Methyl p-methoxyphenyl sulfide; Methyl 4-methoxyphenyl sulfide; 1-Methoxy-4-methylthiobenzene; 4-(Methylthio)anisole; 4-Methoxythiophenol, S-methyl-; Methyl p-anisyl sulfide; NSC 124839; 1-Methoxy-4-(methylsulfanyl)benzene .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-methoxy-4-(methylthio)-” can be viewed using Java or Javascript .

Scientific Research Applications

Polymer Chemistry Applications

The study by Dittmer et al. (1992) explores the novel generation of inifers, specifically 1,4-Bis(1-methoxy-1-methylethyl)benzene, as initiator/transfer agents for cationic polymerizations. This compound's activation requires an excess of BCl3, indicating a complex formation between the ether and BCl3, which significantly impacts the ion formation mechanism in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Organic Synthesis and Catalysis

In the realm of organic synthesis, Matsumoto, Takase, & Ogura (2008) reported on the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization. This reaction pathway opens new avenues for synthesizing iodine-substituted benzenes, showcasing the versatility of sulfur-containing methoxy benzene derivatives in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).

Materials Science and Luminescence Properties

Kim et al. (2021) synthesized and studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, where R includes methoxy groups. Their research demonstrated the influence of methoxy and cyano groups on the luminescence properties of these compounds, enhancing quantum yields and revealing unique solvatochromic effects. This study indicates the potential of methoxy-substituted benzene derivatives in developing materials with specific luminescent properties (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Properties

IUPAC Name

1-methoxy-4-(methylsulfanylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-11-10-5-3-9(4-6-10)7-12-8-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOPAHVWGRYACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90521214
Record name 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88023-83-0
Record name 1-Methoxy-4-{[(methylsulfanyl)methoxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90521214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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